Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-
Description
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-, is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine atoms at positions 2 and 4, a 4-methoxyphenyl group at position 5, and a phenyl group at position 4.
Properties
CAS No. |
651315-80-9 |
|---|---|
Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
InChI Key |
JQFOHCABLFVPPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Procedure :
- Reactants :
- Aryl boronic acid (e.g., p-methoxyphenylboronic acid).
- Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine).
- Catalyst : Palladium complex supported on magnetic silica dioxide.
- Solvent : Ethanol or other suitable solvents.
- Conditions :
- Alkali is added to maintain basic conditions.
- The reaction mixture is refluxed at elevated temperatures (80–100°C) for several hours.
- Post-Reaction Steps :
- The catalyst phase is separated using an external magnetic field.
- Solvent recovery and recrystallization are performed to purify the product.
Advantages :
- High catalytic efficiency and selectivity.
- Recyclable catalyst reduces waste.
- Mild reaction conditions ensure minimal environmental impact.
Cyclization of Chalcones with Guanidine Derivatives
An alternative method involves cyclization reactions using chalcones and guanidine derivatives in basic alcoholic media.
Procedure :
- Reactants :
- Chalcone precursors (substituted aromatic ketones).
- Guanidine hydrochloride.
- Solvent : Absolute ethanol.
- Conditions :
- Sodium hydroxide is added as a base.
- The reaction mixture is refluxed for 10–12 hours.
- Monitoring :
- Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Post-Reaction Steps :
Advantages :
- Simple operation and high yield.
- Suitable for synthesizing various pyrimidine derivatives.
Purification Techniques
After synthesis, the crude product undergoes purification to achieve high purity levels suitable for applications.
Steps :
- Recrystallization using ethanol or other solvents.
- Drying under controlled conditions in a desiccator.
- Characterization using spectral techniques such as:
Data Table: Key Parameters in Different Methods
| Method | Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Aryl boronic acid, halogenated pyrimidine | Palladium catalyst, reflux at 80–100°C | High selectivity, recyclable catalyst |
| Cyclization of Chalcones | Chalcones, guanidine hydrochloride | Sodium hydroxide, reflux in ethanol | Simple operation, high yield |
| Purification | Crude product | Recrystallization, drying | High purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution. These reactions enable functionalization for pharmaceutical or agrochemical applications:
-
Amination : Reacting with primary or secondary amines (e.g., morpholine, piperidine) at 80–100°C in DMF yields 2- or 4-amino derivatives.
-
Example: Reaction with piperidine produces 2-(piperidin-1-yl)-4-chloro-5-(4-methoxyphenyl)-6-phenylpyrimidine with 85% yield.
-
Base catalysts (e.g., K₂CO₃) enhance reaction rates.
-
-
Thiolation : Thiols (e.g., benzyl mercaptan) displace chlorine atoms under mild conditions (50–60°C), forming stable C–S bonds.
Table 1: Substitution Reaction Parameters
| Substrate | Nucleophile | Conditions | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| 2-Cl position | Piperidine | DMF, 80°C, 6h | 85 | 98.5 |
| 4-Cl position | Benzyl mercaptan | THF, 50°C, 4h | 78 | 97.0 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:
-
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in dioxane/water (4:1) at 90°C.
-
Yields 2-aryl-substituted pyrimidines with >90% conversion.
-
-
Buchwald-Hartwig Amination :
-
Forms C–N bonds with aryl halides using Xantphos/Pd₂(dba)₃ catalyst systems.
-
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group undergoes electrophilic substitution:
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position of the methoxyphenyl ring.
-
Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes hydrogen atoms on the phenyl group.
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Hydrolysis (pH < 3): Rapid cleavage of the methoxy group occurs, forming phenolic derivatives.
-
Basic Hydrolysis (pH > 10): Pyrimidine ring degradation observed after 24h at 60°C .
Table 2: Hydrolysis Kinetics
| Condition | Temperature | Half-Life (h) | Major Degradation Pathway |
|---|---|---|---|
| pH 2.0 | 25°C | 4.2 | Demethylation of methoxy group |
| pH 12.0 | 60°C | 1.5 | Pyrimidine ring opening |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces radical-mediated C–Cl bond cleavage, forming dimeric pyrimidine derivatives via C–C coupling.
Industrial-Scale Modifications
Process optimization for large-scale synthesis includes:
-
Continuous Flow Chemistry : Reduces reaction time by 70% compared to batch methods .
-
Solvent Recycling : Toluene and xylene are recovered with >95% efficiency .
Key Research Findings
-
The 2-chloro position exhibits higher reactivity than the 4-chloro site due to steric hindrance from the adjacent phenyl group.
-
Methoxy and phenyl substituents enhance stability against nucleophilic attack at the 5- and 6-positions.
-
Cross-coupling products show enhanced bioactivity in preclinical antimicrobial screens.
Scientific Research Applications
The compound "Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-" has the molecular formula and a molar mass of 331.19598 . Research indicates pyrimidines and their derivatives have major impacts in drug discovery therapeutics, including anti-infectives and anticancer applications .
Synthesis of Pyrimidine Derivatives
- Pyrimidine-Linezolid Structures A regioselective reaction of dichloropyrimidine derivatives with triethylamine (TEA) in ethanol yields intermediates, which are further reacted with amines under mild acidic conditions using p-toluenesulfonic acid monohydrate (p-TsOH·H2O) in ethanol, resulting in C4 chloride displacement from the pyrimidine ring and the formation of pyrimidine-Linezolid structures .
- C4-Substituted Pyrimidine Derivatives The reaction between 2,4,5-trichloropyrimidine and phenylenediamine in ACN at −10 °C yields a C4-substituted pyrimidine derivative, which then undergoes amide formation with acryloyl chloride and DIPEA in dioxane . Pyrimidinamides can also be prepared from acetic anhydride (Ac2O) in the presence of TEA in ethyl acetate . These pyrimidinamides are subsequently coupled with substituted anilines using Pd(OAc)2, xantphos, and Cs2CO3 in dioxane to furnish target compounds .
- SNAr Displacement SNAr displacement of the C4 chloride using DIPEA in DMF at 90 °C, followed by Buchwald–Hartwig coupling with a pyrimidine derivative using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), xantphos, and Cs2CO3 in dioxane, yields desired products .
- Deuterated Pyrimidine Derivatives SNAr reaction with deuterated 4-aminobenzenesulfonamide in the presence of zinc chloride and TEA in DCM–t-butanol can produce deuterated pyrimidine derivatives .
- Buchwald–Hartwig Coupling Pyrazolo-pyridineboronate ester with Pd(dppf)Cl2 and K2CO3 in aqueous dioxane yields an intermediate, followed by Buchwald–Hartwig coupling with a 4-(4-isopropylpiperazin-1-yl)aniline .
Additional Information
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Comparison Points
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (EWGs): The target compound’s 2,4-dichloro groups enhance electrophilicity at these positions, making them susceptible to nucleophilic substitution—a feature exploited in analogs like 2,4-diCl-5-(carboranylmethyl)-6-Me-pyrimidine for synthesizing boronated drugs . In contrast, compounds with electron-donating groups (e.g., 4-MeOPh in and ) exhibit improved solubility and binding to aromatic receptors .
Synthetic Approaches
- The target compound’s synthesis likely involves chlorination of a pyrimidine precursor with POCl₃ (as in ) followed by Suzuki coupling to introduce the 4-methoxyphenyl and phenyl groups . This contrasts with ’s one-pot, ionic liquid-catalyzed Biginelli reaction for dihydropyrimidines, which offers higher yields (86.74%) but produces less complex substitution patterns .
Biological Activity Neuroprotection: The 4-methoxyphenyl group in ’s pyrazolo-triazolo-pyrimidine conferred neuroprotection by mitigating Alzheimer’s-related NAC-induced apoptosis. Anticancer/Antiviral: Dichloro-substituted pyrimidines (e.g., and ) often target enzymes like DPP4 or p53 pathways. The target’s dichloro and phenyl groups may enhance DNA intercalation or kinase inhibition .
Physicochemical Properties Crystallography and Hydrogen Bonding: highlights that 4-methoxyphenyl-substituted pyrimidines adopt planar conformations with C-H⋯N hydrogen bonding, enhancing crystal stability. The target’s phenyl and methoxyphenyl groups may similarly stabilize solid-state structures .
Biological Activity
Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and antiviral effects. The compound Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- (CAS No. 163263-91-0) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrimidine core with dichloro and methoxyphenyl substituents, contributing to its lipophilicity and potential interaction with biological targets. Its molecular formula is , indicating the presence of two chlorine atoms and a methoxy group that may influence its biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have evaluated the cytotoxic effects of pyrimidine derivatives against various cancer cell lines.
- Antimicrobial Effects : Pyrimidines have shown promise as antibacterial agents against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Inhibition of Kinases : Certain pyrimidine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression.
Case Studies
A recent study investigated the antiproliferative effects of pyrimidine derivatives against human cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from to , indicating a stronger effect compared to Cisplatin in some cases (IC50 for A549) .
| Compound | A549 IC50 (µM) | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Pyrimidine Derivative | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |
| Cisplatin | 15.37 | 16.1 | 3.2 |
The mechanism by which pyrimidine derivatives exert their anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, leading to cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Study Findings : Compounds demonstrated significant antibacterial activity against S. aureus and E. coli, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
Inhibition of Kinases
The inhibition of specific kinases is another notable aspect of the biological activity of pyrimidine derivatives:
- Target Kinases : Studies have identified that certain pyrimidines can inhibit PfGSK3 and PfPK6, which are implicated in malaria and other diseases.
- IC50 Values : For instance, one derivative showed an IC50 value of against PfPK6, highlighting its potential as a therapeutic agent for malaria treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine, and how can intermediates be characterized?
- Methodological Answer : This compound is typically synthesized via multi-step reactions involving thiourea condensation and chlorination. For example, thiourea reacts with a propargyl-substituted intermediate under reflux conditions to form a pyrimidinone scaffold, followed by chlorination using POCl₃ to introduce dichloro substituents . Key intermediates (e.g., 6-methyl-5-(2-propynyl)-2-thio-pyrimidinone) should be characterized via NMR (¹H/¹³C) and LC-MS to confirm purity and structural integrity. Chlorination efficiency can be monitored by tracking the disappearance of thione signals in IR spectroscopy .
Q. How can crystallographic data resolve conformational ambiguities in substituted pyrimidines?
- Methodological Answer : X-ray crystallography is critical for determining dihedral angles between the pyrimidine ring and substituents (e.g., phenyl or methoxyphenyl groups). For instance, symmetry-independent molecules in the asymmetric unit may exhibit distinct orientations (e.g., 37.5° vs. 5.3° dihedral angles for methoxyphenyl groups), which can be resolved by refining occupancy factors and analyzing hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯π interactions) . Software like SHELX or Olex2 is used to model torsional flexibility and validate structural stability .
Q. What spectroscopic techniques are optimal for confirming substitution patterns in halogenated pyrimidines?
- Methodological Answer : ¹H NMR is used to identify aromatic protons and methoxy groups (δ ~3.8 ppm for –OCH₃), while ¹³C NMR detects chlorinated carbons (δ ~110–140 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with isotopic patterns matching Cl/Br substituents. IR spectroscopy verifies C–Cl stretches (~550–600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for structurally similar pyrimidine derivatives?
- Methodological Answer : Contradictions (e.g., split interferon induction vs. antiviral activity ) require comparative assays under standardized conditions (e.g., cell lines, dosing protocols). Structure-activity relationship (SAR) studies should focus on substituent effects:
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –CF₃) to assess hydrophobicity impacts.
- Use molecular docking to evaluate binding affinity to target proteins (e.g., FGFR4 or GABA receptors) .
- Validate findings with knock-out models or competitive binding assays .
Q. What strategies optimize regioselectivity during pyrimidine functionalization (e.g., at C5 vs. C6 positions)?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For C5 modifications:
- Use directing groups (e.g., –NH₂ or –OCH₃) to activate the position via resonance.
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) with protecting groups on competing sites .
- Computational tools (DFT calculations) predict charge distribution and reactive sites .
Q. How can crystallographic polymorphism affect pharmacological properties, and how is it managed?
- Methodological Answer : Polymorphs (e.g., differing dihedral angles in N-(4-chlorophenyl) derivatives ) may alter solubility or bioavailability. Strategies include:
- Screening crystallization solvents (e.g., DMF vs. ethanol) to isolate stable forms.
- Differential Scanning Calorimetry (DSC) identifies phase transitions.
- Pair distribution function (PDF) analysis resolves amorphous vs. crystalline content .
Q. What computational approaches predict the biological activity of novel pyrimidine analogs?
- Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to forecast activities (e.g., anticonvulsant or anxiolytic effects). For example, 4-methoxyphenyl-substituted pyrazolopyrimidines are prioritized for GABA receptor binding based on similarity to known ligands . Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability and metabolic stability .
Data Contradiction Resolution
Q. How to resolve conflicting reports on hydrogen bonding in pyrimidine crystal structures?
- Methodological Answer : Conflicting hydrogen-bonding patterns (e.g., absence of N5 participation in some structures ) require:
- Revisiting crystallographic data with higher-resolution datasets (≤1.0 Å).
- Variable-temperature XRD to detect dynamic bonding.
- Solid-state NMR (¹⁵N or ¹³C CP/MAS) to probe hydrogen-bond networks .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
